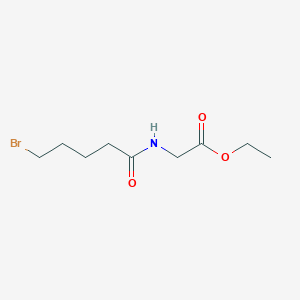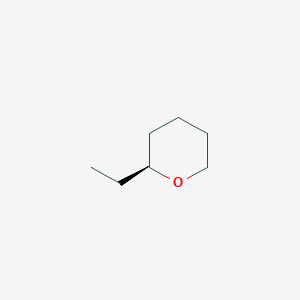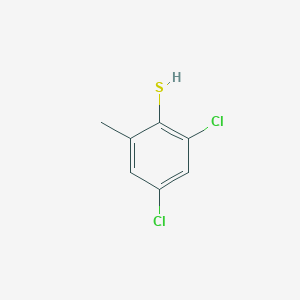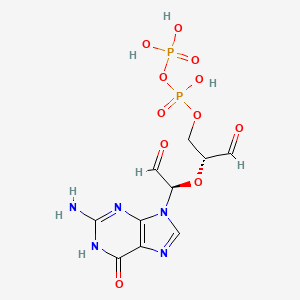
2',3'-Dialdehyde guanosine diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dialdehyde guanosine diphosphate is a derivative of guanosine diphosphate, a nucleoside diphosphate. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. This compound is known for its unique chemical structure, which includes aldehyde groups at the 2’ and 3’ positions of the ribose moiety .
Preparation Methods
The synthesis of 2’,3’-dialdehyde guanosine diphosphate typically involves the oxidation of guanosine diphosphate. Common oxidizing agents used in this process include periodate or other selective oxidants that target the ribose moiety. The reaction conditions often require careful control of pH and temperature to ensure selective oxidation without degrading the nucleobase .
Chemical Reactions Analysis
2’,3’-Dialdehyde guanosine diphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2’,3’-Dialdehyde guanosine diphosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleotide interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antiviral agent.
Industry: It is used in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of 2’,3’-dialdehyde guanosine diphosphate involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
2’,3’-Dialdehyde guanosine diphosphate can be compared with other nucleoside diphosphates, such as:
Guanosine diphosphate: Lacks the aldehyde groups and has different reactivity.
Adenosine diphosphate: Contains adenine instead of guanine and has distinct biological roles.
Cytidine diphosphate: Contains cytosine and is involved in different metabolic pathways.
Properties
CAS No. |
62695-32-3 |
|---|---|
Molecular Formula |
C10H13N5O11P2 |
Molecular Weight |
441.18 g/mol |
IUPAC Name |
[(2R)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O11P2/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t5-,6+/m0/s1 |
InChI Key |
JQJHUCJWAVEIRS-NTSWFWBYSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


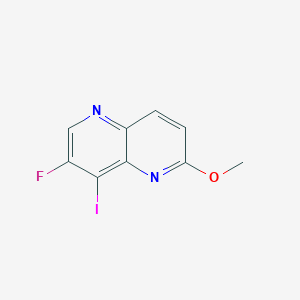
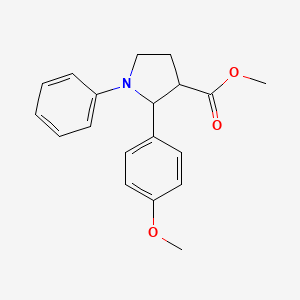
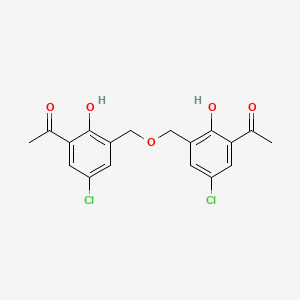
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)

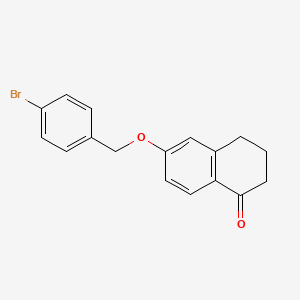
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
